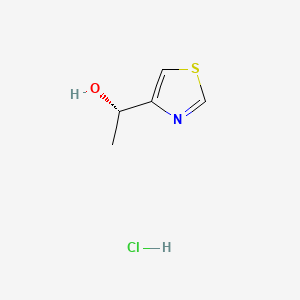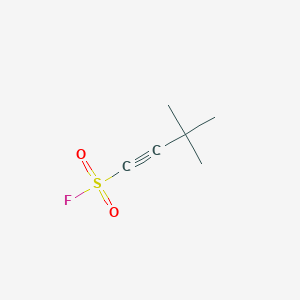
3,3-Dimethylbut-1-yne-1-sulfonylfluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylbut-1-yne-1-sulfonylfluoride is an organic compound with a unique structure that includes a sulfonyl fluoride group attached to a butyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbut-1-yne-1-sulfonylfluoride typically involves the reaction of 3,3-dimethylbut-1-yne with a sulfonyl fluoride reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process would include steps for purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbut-1-yne-1-sulfonylfluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethylbut-1-yne-1-sulfonylfluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethylbut-1-yne-1-sulfonylfluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as enzymes, leading to inhibition of their activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbut-1-yne: Lacks the sulfonyl fluoride group, making it less reactive in certain applications.
3,3-Dimethylbut-1-ene: Contains a double bond instead of a triple bond, leading to different reactivity.
Sulfonyl Fluorides: Other sulfonyl fluorides may have different alkyl or aryl groups, affecting their reactivity and applications.
Uniqueness
3,3-Dimethylbut-1-yne-1-sulfonylfluoride is unique due to the combination of a butyne backbone with a sulfonyl fluoride group. This structure provides a balance of reactivity and stability, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C6H9FO2S |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3,3-dimethylbut-1-yne-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H9FO2S/c1-6(2,3)4-5-10(7,8)9/h1-3H3 |
InChI Key |
IECNQMDKLQKOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


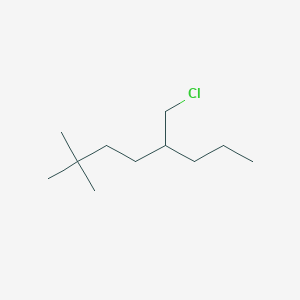
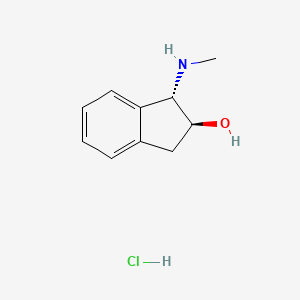
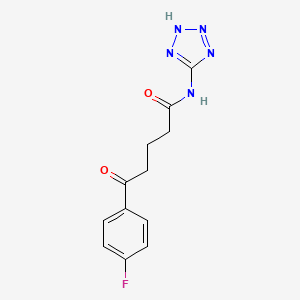
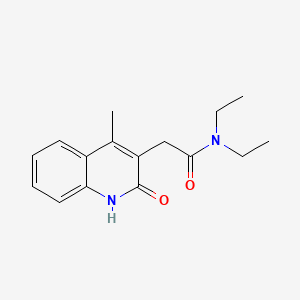
![lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13505807.png)
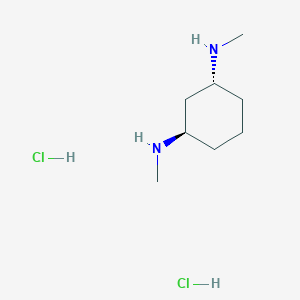
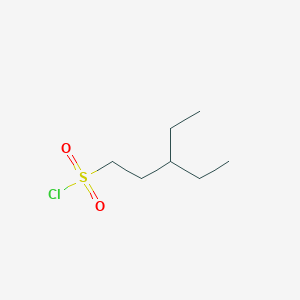
![2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13505825.png)

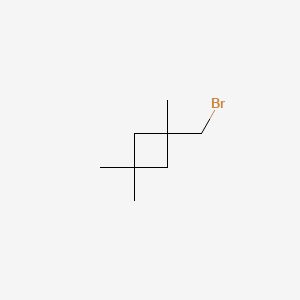
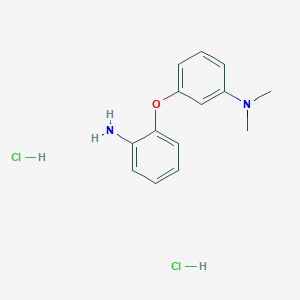
![methyl4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B13505851.png)
![Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B13505854.png)
